

# Dicyclohexyl Ketone: A Technical Safety and Handling Guide for Researchers

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## Compound of Interest

Compound Name: Dicyclohexyl ketone

Cat. No.: B1670488

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An In-depth Guide for Scientists and Drug Development Professionals

**Dicyclohexyl ketone**, a colorless to light yellow liquid with a characteristic sweet, fruity odor, is a versatile organic compound utilized as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Due to its low volatility and high boiling point, it is particularly suitable for high-temperature reactions. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of **dicyclohexyl ketone**, with a focus on providing researchers and professionals in drug development with the necessary information for its safe and effective use.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The key properties of **dicyclohexyl ketone** are summarized in the table below.

Property	Value	Reference
CAS Number	119-60-8	[2][3][4]
Molecular Formula	C <sub>13</sub> H <sub>22</sub> O	[2]
Molecular Weight	194.31 g/mol	
Appearance	Colorless to light yellow liquid	
Odor	Sweet, fruity	
Boiling Point	266.4°C at 760 mmHg	
Flash Point	123.4°C	
Density	0.97 g/cm <sup>3</sup>	
Solubility	Sparingly soluble in water	

## Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, the classification for **dicyclohexyl ketone** is not uniform across all sources.

GHS Hazard Statements:

- H319: Causes serious eye irritation. (Reported in 50% of notifications)
- H302: Harmful if swallowed. (Reported in 25% of notifications)

Signal Word: Warning

Precautionary Statements:

- P264: Wash hands thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Toxicological Data

Comprehensive toxicological data for **dicyclohexyl ketone** is limited. Much of the available information is qualitative or pertains to the broader class of alkyl cyclic ketones or the structurally similar compound, cyclohexanone.

### Acute Toxicity:

Endpoint	Species	Route	Value	Reference
LD <sub>50</sub>	Mouse	Intravenous	56 mg/kg	
LD <sub>50</sub>	Rat	Oral	No data available	
LD <sub>50</sub>	Rabbit	Dermal	No data available	
LC <sub>50</sub>	Rat	Inhalation	No data available	

### Surrogate Data (Cyclohexanone):

For comparison, cyclohexanone, a structurally related cyclic ketone, exhibits low to slight acute toxicity by oral and inhalation routes. It is classified as an eye and skin irritant but does not induce skin sensitization.

### Sub-chronic and Chronic Toxicity:

Thirteen-week inhalation exposure to cyclohexanone in rats resulted in increased liver and kidney weights, and bile duct hyperplasia at concentrations of 250 and 625 ppm. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 ppm in rats. A two-year chronic toxicity study of cyclohexanone in rats and mice found marginal evidence of carcinogenic activity.

### Reproductive and Developmental Toxicity:

High doses of **dicyclohexyl ketone** have been reported to cause reproductive and developmental effects in rats. A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats, which can serve as a procedural model, showed effects on parental body weight, liver, and thyroid at high doses, as well as developmental effects in offspring such as decreased anogenital distance. For cyclohexanone, developmental toxicity was only observed at concentrations that were also maternally toxic, and no malformations were detected.

Genotoxicity:

Specific genotoxicity data (Ames test, micronucleus assay) for **dicyclohexyl ketone** were not found in the reviewed literature. However, cyclohexanone has generally tested negative in mutagenicity assays.

## Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for the reproducibility and validation of safety data. The following sections outline typical methodologies based on OECD guidelines.

### Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

- **Animal Selection:** Healthy, young adult rats of a single sex (usually females) are used.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.
- **Procedure:** The test proceeds in a stepwise manner using three animals per step at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of mortality in the first step determines the dose for the next step.
- **Observation:** Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

### Skin Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Test Procedure:** A 0.5 mL aliquot of the test substance is applied to a small area of clipped skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
- **Observation:** Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

## Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Test Procedure:** A 0.1 mL volume of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- **Observation:** Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours, and up to 21 days if effects persist.

## Ames Test (Bacterial Reverse Mutation Assay)

This in vitro test is used to detect gene mutations.

- **Test Strains:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- **Procedure:** The test substance, bacterial culture, and a small amount of histidine are mixed with or without a metabolic activation system (S9 mix). This mixture is then plated on a minimal glucose agar plate.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.

- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

## In Vitro Micronucleus Test

This assay detects chromosomal damage.

- **Cell Culture:** Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are cultured.
- **Treatment:** Cells are exposed to the test substance with and without a metabolic activation system.
- **Cytokinesis Block:** Cytochalasin B is added to block cell division at the binucleate stage.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained.
- **Analysis:** The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

## Handling and Safety Precautions

Given the potential for eye irritation and other health effects, strict safety protocols should be followed when handling **dicyclohexyl ketone**.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Wear chemical safety goggles and/or a face shield.
- **Skin Protection:** Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

- **Respiratory Protection:** If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

#### First Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen.
- **Skin Contact:** Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
- **Ingestion:** Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

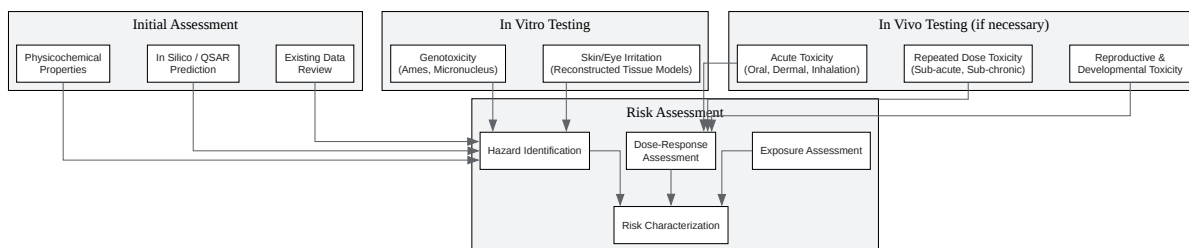
#### Spill and Disposal:

- In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations.

## Visualized Workflows and Pathways

### Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance.

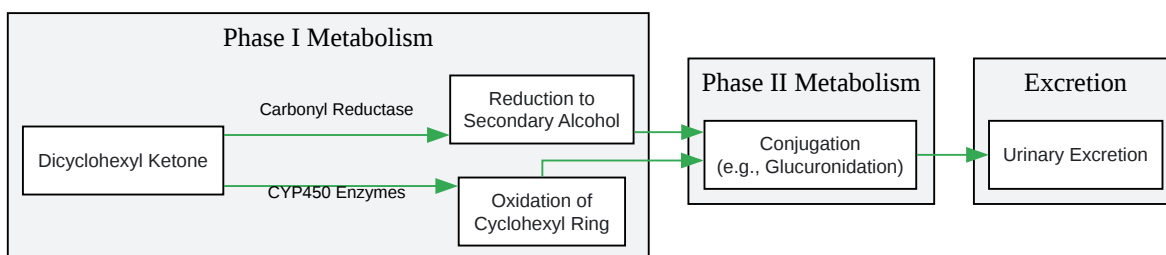


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Caption: A generalized workflow for toxicological assessment of chemical substances.

## Generic Ketone Metabolism Pathway

While specific metabolic pathways for **dicyclohexyl ketone** are not well-documented, the following diagram illustrates a general pathway for ketone metabolism in the body. It is important to note that this is a simplified representation and may not fully reflect the biotransformation of **dicyclohexyl ketone**.



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Caption: A generic metabolic pathway for ketones.

## Conclusion

**Dicyclohexyl ketone** is a valuable chemical intermediate; however, its handling requires adherence to strict safety protocols due to its potential for eye irritation and other toxic effects at high doses. The lack of comprehensive, publicly available toxicological data for **dicyclohexyl ketone** necessitates a cautious approach, and researchers should consider the toxicological profile of structurally similar compounds like cyclohexanone when assessing potential risks. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for generating the necessary safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. Further research into the specific toxicological mechanisms and metabolic pathways of **dicyclohexyl ketone** is warranted to refine risk assessments and enhance its safe application in scientific and industrial settings.

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